2-{[(Piperidin-4-yl)oxy]methyl}quinoline
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Overview
Description
2-{[(Piperidin-4-yl)oxy]methyl}quinoline is a compound that features a quinoline ring linked to a piperidine moiety via an ether linkage. Quinoline and piperidine are both significant structures in medicinal chemistry, known for their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Piperidin-4-yl)oxy]methyl}quinoline typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method is the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(Piperidin-4-yl)oxy]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the quinoline or piperidine rings.
Common Reagents and Conditions
Common reagents include organoboron compounds for Suzuki–Miyaura coupling, trifluoroacetic acid for catalysis, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
2-{[(Piperidin-4-yl)oxy]methyl}quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Piperidin-4-yl)oxy]methyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The ether linkage between the quinoline and piperidine moieties is crucial for its inhibitory effect on certain enzymes . The compound can modulate various biochemical pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-[(Piperidin-4-yloxy)methyl]pyridine: Similar in structure but with a pyridine ring instead of quinoline.
Piperidine derivatives: Various piperidine-containing compounds with different substituents and biological activities.
Uniqueness
2-{[(Piperidin-4-yl)oxy]methyl}quinoline is unique due to its specific combination of quinoline and piperidine moieties, which confer distinct biological activities and synthetic versatility. Its structural features make it a valuable compound in medicinal chemistry and drug design .
Properties
CAS No. |
189288-09-3 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(piperidin-4-yloxymethyl)quinoline |
InChI |
InChI=1S/C15H18N2O/c1-2-4-15-12(3-1)5-6-13(17-15)11-18-14-7-9-16-10-8-14/h1-6,14,16H,7-11H2 |
InChI Key |
PNEDNQDBFDGHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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